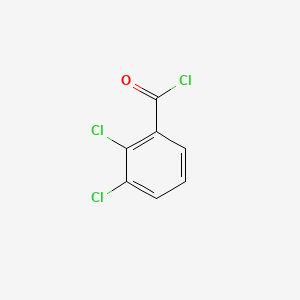

2,3-Dichlorobenzoyl chloride

Description

The exact mass of the compound this compound is 207.924948 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONBWJSFMTXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062697 | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown solid; mp = 30-32 deg C; [MSDSonline] | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-60-4, 25134-08-1 | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50F21PS1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Dichlorobenzoyl chloride (DCBC), a pivotal chemical intermediate in the pharmaceutical and specialty chemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, key chemical reactions, and critical safety protocols associated with this highly reactive compound. The insights herein are grounded in established scientific principles and field-proven practices to ensure both technical accuracy and practical utility.

Core Physicochemical & Structural Properties

This compound is a di-substituted aromatic acyl chloride. The presence of the electron-withdrawing chlorine atoms and the highly reactive acyl chloride group defines its chemical behavior, making it an excellent acylating agent but also demanding careful handling.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 2905-60-4 | [3][4] |

| Molecular Formula | C₇H₃Cl₃O | [2][4][5] |

| Molecular Weight | 209.46 g/mol | [2][3][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1][6] | [1][2][6] |

| Melting Point | 29-32 °C | [2][7] |

| Boiling Point | 167 °C | [6] |

| Density | ~1.498 g/cm³ | [1] |

| Solubility | Soluble in toluene. Reacts with water. | [1][6][8] |

| Sensitivity | Moisture sensitive.[1][6] | [1][6] |

Industrial Synthesis & Manufacturing Workflows

The industrial production of this compound is critical for ensuring a high-purity supply for downstream pharmaceutical synthesis. While several methods exist, two primary routes dominate commercial manufacturing: the chlorination of 2,3-dichlorobenzoic acid and the controlled hydrolysis of 2,3-dichlorobenzotrichloride.

Synthesis via Chlorination of 2,3-Dichlorobenzoic Acid

A common laboratory and industrial-scale method involves the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[3][6]

Mechanism: The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to a highly reactive intermediate. The subsequent elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases drives the reaction to completion, yielding the desired acyl chloride. The use of an inert atmosphere is crucial to prevent premature hydrolysis of the product.[6]

Synthesis via Hydrolysis of 2,3-Dichlorobenzotrichloride

A robust and scalable industrial method involves the photochlorination of 2,3-dichlorotoluene to form 2,3-dichlorobenzotrichloride, followed by a carefully controlled partial hydrolysis.[9][10] This process is advantageous as it starts from a more readily available raw material.

Causality Behind the Workflow: The photochlorination step, typically performed in a UV reactor, selectively chlorinates the methyl group of 2,3-dichlorotoluene.[9][10] The subsequent hydrolysis is a critical control point. By adding a stoichiometric amount of water, often with a catalyst like zinc chloride (ZnCl₂), one chlorine atom is replaced by a hydroxyl group, which then rearranges to form the acyl chloride.[3][11] Insufficient water leads to incomplete conversion, while excess water would result in the formation of the less reactive 2,3-dichlorobenzoic acid.

Caption: Industrial synthesis workflow for this compound.

Chemical Reactivity and Core Applications

The utility of this compound stems from the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for nucleophilic acyl substitution reactions. This property is extensively leveraged in the synthesis of complex organic molecules.

Key Intermediate in Lamotrigine Synthesis

The most prominent application of this compound is as a critical starting material for the synthesis of Lamotrigine, a widely used anti-epileptic and anticonvulsant agent.[9][10]

The synthetic pathway begins with the conversion of this compound to 2,3-dichlorobenzoyl cyanide.[12] This step is a cornerstone of the entire process.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

-

Reactor Loading: A suitable reactor is charged with this compound (1.0 eq) and cuprous cyanide (CuCN) (1.0-1.2 eq).[9][12]

-

Heating: The mixture is heated to a temperature of 160-165 °C and stirred vigorously.[9][12]

-

Reaction Monitoring: The reaction is maintained at this temperature for several hours (e.g., 7 hours), with progress monitored by a suitable chromatographic method such as HPLC or GC to ensure complete consumption of the starting material.[12]

-

Work-up: Upon completion, the reaction mixture is cooled, and a solvent such as toluene is added to dissolve the product and precipitate inorganic salts.[9][12]

-

Purification: The inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure, and the crude 2,3-dichlorobenzoyl cyanide is purified by crystallization or distillation to yield a high-purity product.[12]

This cyanide intermediate is then reacted with aminoguanidine, followed by cyclization, to form the final Lamotrigine molecule.[10][13]

Caption: Key reaction pathway from DCBC to the drug Lamotrigine.

Applications in Agrochemicals, Dyes, and Polymers

Beyond pharmaceuticals, this compound serves as a versatile intermediate in several other industries:

-

Agrochemicals: It is used in the synthesis of certain pesticides and herbicides, where the dichlorophenyl moiety is a key structural feature for biological activity.[1]

-

Dyes and Pigments: The reactive nature of the compound facilitates its incorporation into complex dye structures.[1]

-

Polymers: It can be used in the production of specialty polymers, where its reactivity is essential for creating robust polymer backbones.[1]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount, especially for pharmaceutical applications. The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Purity Assay by Gas Chromatography (GC)

GC is the standard method for determining the purity (assay) of this compound.[3][11]

-

Principle: The sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.

-

Generalized Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a non-reactive, volatile solvent (e.g., hexane or toluene).

-

Injection: A small volume (e.g., 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: A non-polar capillary column (e.g., DB-1 or DB-5) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 250 °C) to ensure the separation of impurities from the main peak.

-

Detection: The FID detects the organic compounds as they elute from the column.

-

Quantification: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks.

-

Reaction Monitoring by HPLC

HPLC is often used to monitor the progress of reactions involving this compound, such as its conversion to the cyanide intermediate.[12]

-

Principle: A liquid sample is pumped through a column packed with a stationary phase under high pressure. Separation occurs based on the analyte's affinity for the stationary versus the mobile phase.

-

Representative System: A reverse-phase C18 column is typically effective.[14] The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[14] A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the non-polar product from the more polar starting materials or byproducts. Detection is commonly performed using a UV detector at a wavelength around 215 nm.[14]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.[2][15]

GHS Hazard Identification:

-

Corrosion: Causes severe skin burns and eye damage.[2][8][15]

-

Respiratory Hazard: Inhalation may cause respiratory irritation and chemical pneumonitis.[2][15]

-

Environmental Hazard: Very toxic to aquatic life.[2]

Personal Protective Equipment (PPE) and Handling

-

Handling: All work must be conducted in a well-ventilated chemical fume hood.[8][15] Avoid all personal contact, including inhalation of dust or vapors.[8]

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.[15]

-

Body Protection: Wear a lab coat or chemical-resistant apron.[8]

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion can cause severe damage and perforation of the esophagus and stomach; seek immediate medical attention.[15]

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[8] Store under an inert gas atmosphere to prevent contact with moisture.

-

Incompatibilities: The compound is highly reactive with water, strong bases, alcohols, and amines. It is incompatible with alkalies and oxidizing agents.[8] It can also react with mild steel, producing flammable hydrogen gas.[8]

Conclusion

This compound is a high-value, reactive intermediate whose industrial importance is intrinsically linked to the production of life-saving pharmaceuticals like Lamotrigine. Its unique chemical properties, born from its dichlorinated aromatic ring and acyl chloride functionality, make it a powerful tool in organic synthesis. However, this same reactivity necessitates a deep understanding of its properties and strict adherence to rigorous handling, storage, and quality control protocols. This guide serves as a foundational resource for professionals who seek to utilize this compound safely and effectively in their research and development endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound AldrichCPR 2905-60-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2905-60-4 [chemicalbook.com]

- 7. This compound, 97% - 2905-60-4 - Manufacturers & Suppliers in India [ottokemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 10. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 11. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 12. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis routes of 2,3-Dichlorobenzoyl cyanide [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Synthesis, Applications, and Handling

This guide provides an in-depth technical overview of 2,3-Dichlorobenzoyl chloride (CAS No. 2905-60-4), a pivotal chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document explores the compound's core characteristics, synthesis protocols, reactivity, and critical safety considerations, underpinning its significance in modern synthetic chemistry.

Introduction and Core Properties

This compound is a halogenated monoaromatic compound that serves as a crucial building block in the synthesis of various organic molecules.[1] Its utility is most prominently highlighted in the production of the anti-epileptic and anticonvulsant drug, Lamotrigine.[2][3][4] The strategic placement of chlorine atoms on the benzene ring and the reactive acyl chloride group make it a versatile reagent for introducing the 2,3-dichlorobenzoyl moiety into a target structure.

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 2905-60-4 | [5][6][7] |

| Molecular Formula | C₇H₃Cl₃O | [1][5][6] |

| Molecular Weight | 209.46 g/mol | [1][5][6] |

| Appearance | White or light brown solid; may also appear as a yellow liquid | [1][8] |

| Melting Point | 30-32 °C | [1][8] |

| Boiling Point | 140 °C at 14 mmHg | [8] |

| Density | ~1.498 g/cm³ (predicted) | [8] |

| Solubility | Soluble in toluene | [8] |

| Flash Point | 167 °C | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the scale of production and the availability of starting materials. Two primary methods are prevalent in the literature and industrial practice.

Laboratory-Scale Synthesis from 2,3-Dichlorobenzoic Acid

A common laboratory preparation involves the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), in an inert atmosphere.[5][7][8] This method is straightforward and provides high yields of the desired product.

Reaction Mechanism: The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.

Figure 1: Laboratory synthesis of this compound.

Industrial-Scale Synthesis via Photochlorination

For larger-scale industrial production, a more economical route starts from 2,3-dichlorotoluene. This process involves two main steps: photochlorination of 2,3-dichlorotoluene to 2,3-dichlorobenzotrichloride, followed by hydrolysis to yield this compound.[2][9][10]

Step-by-Step Protocol:

-

Photochlorination: 2,3-Dichlorotoluene is reacted with chlorine gas under UV irradiation, typically using high-pressure mercury lamps.[2][9] The reaction is carried out at elevated temperatures (e.g., 60-140 °C) to facilitate the formation of 2,3-dichlorobenzotrichloride.[2][9]

-

Hydrolysis: The resulting 2,3-dichlorobenzotrichloride is then hydrolyzed. This can be achieved by reacting it with water, often in the presence of a catalyst such as zinc chloride (ZnCl₂), at high temperatures (e.g., 160-165 °C).[2][5] The crude product is subsequently purified by distillation to obtain high-purity this compound.[2][5]

Figure 2: Industrial synthesis pathway for this compound.

Reactivity and Key Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group, making it susceptible to nucleophilic attack. This property is exploited in its primary application as an intermediate in the synthesis of Lamotrigine.[3][4]

Synthesis of Lamotrigine Intermediate: 2,3-Dichlorobenzoyl Cyanide

The first step in the synthesis of Lamotrigine from this compound is its conversion to 2,3-dichlorobenzoyl cyanide.[11][12] This is typically achieved by reacting it with a cyanide salt, such as cuprous cyanide (CuCN).[2][11][12]

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

-

Reaction Setup: A reactor is charged with this compound and cuprous cyanide.[2][11]

-

Heating: The mixture is heated to a temperature of 160-165 °C and stirred for several hours.[2][11]

-

Workup: After cooling, a solvent such as toluene is added, and the mixture is stirred.[2][11] The inorganic salts are removed by filtration.[2][11]

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by crystallization from a suitable solvent like petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[2][11]

The 2,3-dichlorobenzoyl cyanide is then further reacted with aminoguanidine to form an intermediate which is subsequently cyclized to produce Lamotrigine.[3][9][12]

Figure 3: Key steps in the synthesis of Lamotrigine from this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict adherence to safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[1][13][14] It is also harmful if swallowed.[1]

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Statement | GHS Classification | Recommended PPE |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | Protective gloves, protective clothing, eye protection, face protection |

| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | --- |

| Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard | --- |

Data sourced from PubChem and Fisher Scientific Safety Data Sheets.[1][13]

Handling and Storage Procedures

-

Handling: Handle in a well-ventilated area, preferably under a chemical fume hood.[13][15] Avoid contact with skin, eyes, and clothing.[13][15] Do not breathe dust or vapors.[13] Use non-sparking tools and prevent fire caused by electrostatic discharge.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[13][16][17] The compound is moisture-sensitive, so storage under an inert gas is recommended.[8][17] Keep containers securely sealed when not in use.[16]

-

Spills: In case of a spill, evacuate the area.[14] Wear appropriate PPE.[18] For minor spills, use dry clean-up procedures and avoid generating dust.[16] For major spills, contain the material and dispose of it as hazardous waste.[13][16]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[13][14] Seek immediate medical attention.[13][14]

-

Skin Contact: Take off immediately all contaminated clothing.[13] Wash off immediately with soap and plenty of water.[13][14] Seek immediate medical attention.[13]

-

Inhalation: Remove to fresh air.[13][18] If not breathing, give artificial respiration.[13] Call a physician or poison control center immediately.[13]

-

Ingestion: Rinse mouth.[13] DO NOT induce vomiting.[13] Seek immediate medical attention.[13]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the synthesis of the pharmaceutical agent Lamotrigine. Its synthesis, reactivity, and handling are well-documented, allowing for its effective and safe use in research and manufacturing. A thorough understanding of its properties and the associated safety protocols is paramount for any professional working with this compound.

References

- 1. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 3. Lamotrigine - Wikipedia [en.wikipedia.org]

- 4. molkem.com [molkem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 2905-60-4 [chemicalbook.com]

- 8. This compound CAS#: 2905-60-4 [m.chemicalbook.com]

- 9. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 10. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 11. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis routes of 2,3-Dichlorobenzoyl cyanide [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. kmpharma.in [kmpharma.in]

2,3-Dichlorobenzoyl chloride molecular weight and formula

An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis pathways, reactivity, and critical applications, with a strong emphasis on its role in the production of the anticonvulsant drug Lamotrigine.

Introduction: The Significance of a Reactive Intermediate

This compound (DCBC) is an acylated aromatic compound characterized by a benzoyl chloride backbone substituted with two chlorine atoms at the 2 and 3 positions. As an acid chloride, it possesses a highly electrophilic carbonyl carbon, making it a versatile and reactive reagent for a variety of nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility as a building block in organic synthesis.

Its most prominent application lies in the pharmaceutical industry, where it serves as a key starting material for the synthesis of Lamotrigine, an essential medication for treating epilepsy and bipolar disorder.[1][2] The precise arrangement of the chloro-substituents on the aromatic ring is critical for the biological activity of the final drug product, making the reliable synthesis and application of high-purity DCBC a subject of significant industrial and academic interest.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and use in quantitative chemical synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃Cl₃O | [3][4] |

| Molecular Weight | 209.45 g/mol | [5] |

| CAS Number | 2905-60-4 | [3][5] |

| Appearance | White to light yellow or light brown solid, powder, or liquid | [3] |

| Melting Point | 29-32 °C | [3] |

| Boiling Point | 140 °C @ 14 mmHg | |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | [3] |

| InChIKey | YBONBWJSFMTXLE-UHFFFAOYSA-N | [3] |

Synthesis Methodologies: Pathways to a Key Intermediate

The industrial production of this compound is typically achieved through two primary routes. The choice of method often depends on the availability of starting materials, cost, and desired purity.

Method 1: Chlorination of 2,3-Dichlorobenzoic Acid

This classic laboratory and industrial method involves the conversion of the corresponding carboxylic acid to the acid chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this transformation.[5][6]

Causality of Experimental Choice: Thionyl chloride is a preferred reagent because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This simplifies purification, as the volatile byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and leaving behind relatively pure this compound. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the reactive Vilsmeier reagent in situ.

Method 2: Photochlorination and Hydrolysis of 2,3-Dichlorotoluene

A more scalable industrial process starts from 2,3-dichlorotoluene.[1] This multi-step synthesis involves:

-

Photochlorination: Free-radical chlorination of the methyl group of 2,3-dichlorotoluene under UV irradiation yields 2,3-dichlorobenzotrichloride.

-

Hydrolysis: The resulting 2,3-dichlorobenzotrichloride is then carefully hydrolyzed to produce this compound. This step can be catalyzed by a Lewis acid such as zinc(II) chloride (ZnCl₂).[6]

Causality of Experimental Choice: This route is advantageous for large-scale production as 2,3-dichlorotoluene is an accessible and cost-effective starting material. The photochlorination step can be controlled to achieve high conversion to the trichlorinated intermediate. The subsequent hydrolysis is a robust and high-yielding reaction.

Caption: Figure 1. Primary Synthesis Pathways for this compound

Core Application: Synthesis of Lamotrigine

The primary driver for the industrial production of this compound is its role as a critical precursor in the synthesis of Lamotrigine, a phenyltriazine class anticonvulsant.[2][7] The synthesis proceeds via the formation of a key acyl cyanide intermediate.

The Cyanation Reaction: Forming the Acyl Cyanide

The first step in this sequence is the reaction of this compound with a cyanide source to form 2,3-dichlorobenzoyl cyanide.[1] This reaction is a nucleophilic acyl substitution where the cyanide anion (CN⁻) displaces the chloride from the carbonyl group.

Causality of Experimental Choice: While various cyanide salts can be used, cuprous cyanide (CuCN) is frequently employed.[1][8] The use of a copper(I) salt is advantageous as it facilitates the reaction, and its insolubility in many organic solvents can simplify workup. High-throughput screening studies have also identified other effective catalytic systems, including the use of amine bases or phase-transfer catalysts with sodium cyanide (NaCN).[9] The choice of solvent and catalyst is critical to optimize yield and minimize side reactions.[9]

Cyclization to Lamotrigine

The 2,3-dichlorobenzoyl cyanide intermediate is then reacted with an aminoguanidine salt in an acidic medium.[2][7] This condensation and subsequent cyclization reaction forms the 1,2,4-triazine ring system characteristic of Lamotrigine.

Caption: Figure 2. Key Steps in Lamotrigine Synthesis from DCBC

Validated Experimental Protocols

The following protocols are adapted from patent literature and peer-reviewed studies, providing a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of this compound from 2,3-Dichlorobenzotrichloride[7]

-

Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and distillation condenser with 366.5 g of 2,3-dichlorobenzotrichloride (assay 96.0%, 1.33 moles).

-

Catalyst Addition: Add a catalytic amount of zinc(II) chloride (ZnCl₂, 1 g).

-

Heating: Heat the reaction mixture to 160-165 °C with stirring.

-

Hydrolysis: Add 24.0 g of water dropwise via the dropping funnel over 1 hour, maintaining the temperature at 160-165 °C. Gaseous HCl will evolve and can be scrubbed.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Purification: Upon completion, configure the apparatus for vacuum distillation. Distill the crude product to yield pure this compound. A typical yield is approximately 88%.

Protocol 2: Synthesis of 2,3-Dichlorobenzoyl Cyanide[9]

-

Reactor Setup: Charge a reactor with 350.0 g of this compound (1.67 moles) and 200.0 g of cuprous cyanide (CuCN).

-

Heating: Heat the mixture to 160-165 °C and stir vigorously at this temperature for 7 hours.

-

Quenching & Extraction: Cool the mixture to 85 °C and add 1200 mL of toluene. Stir the resulting slurry for 1 hour at 60 °C.

-

Filtration: Cool the mixture to 15 °C and filter to remove the inorganic salts (copper chlorides and unreacted CuCN).

-

Solvent Removal: Remove the toluene from the filtrate by distillation under reduced pressure (e.g., at 55 °C).

-

Crystallization: Crystallize the crude product from petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide. A typical yield is approximately 94%.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its reactivity makes it corrosive and a lachrymator.

Trustworthiness through Self-Validation: Adherence to the following safety protocols is a self-validating system for preventing exposure and ensuring experimental integrity. Deviations can lead to reagent decomposition, failed reactions, and significant safety incidents.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Irritant) | H302: Harmful if swallowed |

| Skin Corrosion | GHS05 (Corrosive) | H314: Causes severe skin burns and eye damage |

| Aquatic Hazard | GHS09 (Environmental) | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from multiple safety data sheets.[3]

Handling:

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of corrosive vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[11]

-

Moisture Sensitivity: The compound reacts violently with water and moisture to release HCl gas. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Storage:

-

Store in a tightly sealed, corrosion-resistant container.

-

Keep in a cool, dry, and dark place, away from incompatible materials such as water, alcohols, amines, and strong bases.[12]

-

Storage under an inert gas is recommended to preserve purity.

Conclusion

This compound is more than a simple chlorinated aromatic; it is an enabling reagent that provides a direct synthetic route to complex and vital pharmaceutical agents. Its well-defined reactivity, coupled with scalable synthesis methodologies, solidifies its position as a high-value intermediate in medicinal and industrial chemistry. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage its synthetic potential safely and effectively.

References

- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 2. Lamotrigine - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 2905-60-4 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 8. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 2905-60-4|2,3-Dichlorobenzoylchloride|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 2,3-Dichlorobenzoyl Chloride

Introduction: The Significance of 2,3-Dichlorobenzoyl Chloride in Modern Synthesis

This compound is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of fine chemicals, agrochemicals, and particularly, pharmaceuticals.[1] Its molecular structure, featuring a reactive acyl chloride group and a dichlorinated benzene ring, makes it a versatile building block for introducing the 2,3-dichlorobenzoyl moiety into larger, more complex molecules. A notable application is in the production of the antiepileptic drug Lamotrigine, where it serves as a key precursor.[2][3] The efficient and high-purity synthesis of this compound is therefore of significant interest to researchers and professionals in the field of organic synthesis and drug development.

This guide provides an in-depth exploration of the synthesis of this compound from 2,3-dichlorobenzoic acid, with a focus on the widely employed thionyl chloride method. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization.

Chemical Principles: Unraveling the Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The hydroxyl group of a carboxylic acid is a poor leaving group, and thus, direct nucleophilic substitution is not feasible. Reagents like thionyl chloride (SOCl₂) are employed to convert the hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by a chloride ion.[4][5][6]

The reaction between 2,3-dichlorobenzoic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of the 2,3-dichlorobenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[4][7][8]

-

Intermediate Formation: This initial attack leads to the formation of a reactive intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a chloride ion and the formation of a protonated chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid derivative.[4]

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate formed in the previous step collapses, resulting in the formation of the desired this compound. The unstable chlorosulfite leaving group decomposes to form sulfur dioxide (SO₂) gas and a proton, which is subsequently scavenged by the chloride ion to form hydrogen chloride (HCl) gas.[7] The evolution of these gaseous byproducts helps to drive the reaction to completion.[4]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 2,3-dichlorobenzoic acid using thionyl chloride. All operations should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents and byproducts.

Materials and Equipment:

-

2,3-Dichlorobenzoic acid (≥98% purity)

-

Thionyl chloride (≥99% purity)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Gas inlet/outlet for inert gas (e.g., nitrogen or argon)

-

Distillation apparatus (for vacuum distillation)

-

Receiving flask

-

Cold trap

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2,3-dichlorobenzoic acid. The apparatus should be flushed with an inert gas to maintain an anhydrous atmosphere.[9]

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask containing the 2,3-dichlorobenzoic acid at room temperature with stirring.[10] The reaction is exothermic, and a gas evolution (HCl and SO₂) will be observed.[11]

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 2-4 hours.[10] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure.[12][13]

-

Purification: The crude this compound is then purified by vacuum distillation.[9][14] The product is a colorless to pale yellow liquid or solid with a melting point of around 29 °C.[15]

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichlorobenzoic Acid | - |

| Reagent | Thionyl Chloride (SOCl₂) | [9][16] |

| Reagent Ratio | 1 : 2-3 (Acid : Thionyl Chloride) | [10] |

| Reaction Temperature | Reflux (~76 °C) | [10] |

| Reaction Time | 2-4 hours | [10] |

| Purification Method | Vacuum Distillation | [9][14] |

| Typical Yield | >90% | [12] |

| Appearance | Colorless to light yellow liquid/solid | [15] |

| Melting Point | ~29 °C | [15] |

| Molecular Weight | 209.46 g/mol | [9][17] |

| CAS Number | 2905-60-4 | [9][17][18] |

Safety: A Non-Negotiable Priority

Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols due to their corrosive and toxic nature.

Thionyl Chloride (SOCl₂):

-

Hazards: Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[19][20][21] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[20][22]

-

Precautions:

-

Always handle thionyl chloride in a well-ventilated fume hood.[22]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles with a face shield.[20][23]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[22][23]

-

Avoid contact with water and moisture.[19][20] All glassware must be thoroughly dried before use.

-

In case of a spill, do not use water. Neutralize with a dry, inert absorbent material like sand or sodium bicarbonate.[19]

-

This compound:

-

Hazards: As an acyl chloride, it is corrosive and will react with moisture (including in the air and on skin) to produce HCl. It can cause severe skin and eye irritation.

-

Precautions:

-

Handle in a fume hood.

-

Wear appropriate PPE as described for thionyl chloride.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

-

Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound, several analytical techniques can be employed:

-

Gas Chromatography (GC): GC is a powerful technique to assess the purity of the final product and to detect any remaining starting material or byproducts.[2][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment and is particularly useful for analyzing the starting material, 2,3-dichlorobenzoic acid, and its isomers.[24][25]

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the region of 1750-1815 cm⁻¹. The broad O-H stretch of the starting carboxylic acid should be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

-

Conclusion

The synthesis of this compound from 2,3-dichlorobenzoic acid using thionyl chloride is a robust and efficient method. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and unwavering attention to safety are paramount for a successful and safe synthesis. The high-purity product obtained through this process serves as a critical intermediate for the synthesis of valuable downstream products, underscoring the importance of this chemical transformation in the pharmaceutical and chemical industries.

References

- 1. 2, 3-Dichlorobenzoyl Chloride [verypharm.com]

- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 3. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 15. This compound, 97% - 2905-60-4 - Manufacturers & Suppliers in India [ottokemi.com]

- 16. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 17. scbt.com [scbt.com]

- 18. 2,3 Dichloro Benzoyl Chloride – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. westliberty.edu [westliberty.edu]

- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. actylislab.com [actylislab.com]

- 23. nj.gov [nj.gov]

- 24. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2,3-Dichlorobenzoyl chloride, a pivotal chemical intermediate in organic synthesis, with a particular focus on its role in pharmaceutical development. Designed for researchers, chemists, and professionals in the drug development sector, this document delves into the compound's core physicochemical properties, reactivity, synthesis protocols, and critical safety considerations.

Introduction: The Significance of this compound

This compound (C₇H₃Cl₃O) is an acyl chloride, a class of organic compounds characterized by the -COCl functional group.[1][2][3] This functional group renders the molecule highly reactive, making it an excellent acylating agent and a versatile building block in the synthesis of more complex molecules. Its primary industrial and research significance lies in its application as a key intermediate for producing active pharmaceutical ingredients (APIs), most notably the anticonvulsant drug Lamotrigine.[4][5][6] Understanding the nuanced properties and chemical behavior of this compound is paramount for its safe and efficient utilization in laboratory and industrial settings.

Physicochemical and Spectroscopic Properties

The physical state of this compound can vary, appearing as a white to light yellow or light brown solid, powder, lump, or a clear liquid.[1][7][8][9] This variability is largely dependent on purity and ambient temperature, given its low melting point. A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2905-60-4 | [3][10][11][12] |

| Molecular Formula | C₇H₃Cl₃O | [2][3][10] |

| Molecular Weight | 209.46 g/mol | [1][3][10][11] |

| Appearance | White or colorless to light yellow/brown solid, powder, or liquid | [1][8][9][13] |

| Melting Point | 29-32 °C | [1][11][13][14] |

| Boiling Point | 140 °C at 14 mmHg; 257.2 °C at 760 mmHg | [7][11][14] |

| Density | ~1.5 g/cm³ | [7][11][14] |

| Flash Point | 105.9 - 167 °C | [7][11][14] |

| Solubility | Soluble in Toluene | [7][8] |

| Refractive Index | ~1.577 | [11][14] |

Spectroscopic data is critical for the verification and quality control of this compound. While detailed spectra are beyond the scope of this guide, the key identifiers include a strong carbonyl (C=O) stretch in the infrared (IR) spectrum, typically around 1770-1800 cm⁻¹, and characteristic aromatic proton signals in the nuclear magnetic resonance (NMR) spectrum.

Chemical Synthesis and Reactivity

The synthesis of this compound is commonly achieved through the reaction of 2,3-dichlorobenzoic acid with thionyl chloride (SOCl₂) in an inert atmosphere.[8][15] Another patented method involves the photochlorination of 2,3-dichlorotoluene to 2,3-dichlorobenzotrichloride, followed by hydrolysis.[5][15]

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Acyl Substitution: A Core Mechanism

The primary reaction pathway for this compound is nucleophilic acyl substitution. A nucleophile (Nu⁻) attacks the carbonyl carbon, leading to a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is then eliminated, regenerating the carbonyl group and forming a new derivative.

Caption: General mechanism of nucleophilic acyl substitution.

This reactivity allows for the straightforward synthesis of various derivatives:

-

Esters: Reaction with alcohols yields the corresponding 2,3-dichlorobenzoate esters.

-

Amides: Reaction with primary or secondary amines produces N-substituted 2,3-dichlorobenzamides.

-

Cyanides: Reaction with cyanide salts, such as cuprous cyanide, forms 2,3-dichlorobenzoyl cyanide, a key step in the synthesis of Lamotrigine.[4][6]

Application in Pharmaceutical Synthesis: The Case of Lamotrigine

A prominent application of this compound is its role as a precursor in the manufacture of Lamotrigine, an essential medication for treating epilepsy and bipolar disorder.[4][5][6] The synthesis of Lamotrigine highlights the industrial importance of this chemical intermediate.

Synthetic Pathway to Lamotrigine

The synthesis involves the cyanation of this compound to form 2,3-dichlorobenzoyl cyanide.[4] This intermediate is then reacted with aminoguanidine and subsequently cyclized to produce the final Lamotrigine molecule.[6] The purity of the initial this compound is crucial, as it directly impacts the purity and yield of the final API.[5]

Caption: Simplified workflow for Lamotrigine synthesis.

Example Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

The following is a generalized protocol based on literature descriptions for the cyanation step, a critical phase in Lamotrigine synthesis.[4][5]

Objective: To synthesize 2,3-dichlorobenzoyl cyanide from this compound.

Materials:

-

This compound

-

Cuprous cyanide (CuCN)

-

An appropriate organic solvent (e.g., xylene, acetonitrile)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if required[4]

-

Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet

Procedure:

-

Inert Atmosphere: Charge the reaction vessel with the chosen organic solvent and cuprous cyanide under a nitrogen atmosphere to prevent moisture contamination.

-

Reagent Addition: Slowly add this compound to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Heat the mixture and monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture. The work-up procedure may involve filtration to remove inorganic salts, followed by washing of the organic phase.

-

Isolation: The product, 2,3-dichlorobenzoyl cyanide, is typically isolated by removal of the solvent under reduced pressure. Further purification may be achieved through recrystallization or distillation.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme care.[1]

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[1][2][13][16] Contact can lead to serious injury, including blindness.[16]

-

Toxic: Harmful if swallowed and can cause toxic pneumonitis if inhaled.[1]

-

Moisture Sensitive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas.[1][8] This reaction is vigorous and contributes to its hazardous nature.

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated chemical fume hood.[16]

-

Mandatory PPE includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][16]

-

A self-contained breathing apparatus may be necessary for certain operations.[10]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water, bases, and alcohols.[17]

-

Containers should be tightly sealed to prevent contact with moisture and stored in a corrosive-resistant environment.[17]

-

Protect containers from physical damage.[17]

Conclusion

This compound is a chemical of significant industrial value, primarily driven by its indispensable role in the synthesis of pharmaceuticals like Lamotrigine. Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile synthetic intermediate. However, this same reactivity necessitates stringent safety protocols for its handling and storage. A thorough understanding of its physicochemical properties and chemical behavior, as outlined in this guide, is essential for any researcher or scientist working with this compound, ensuring both innovative application and operational safety.

References

- 1. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-ジクロロベンゾイルクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 6. Lamotrigine - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 2905-60-4 [m.chemicalbook.com]

- 8. This compound | 2905-60-4 [chemicalbook.com]

- 9. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. kmpharma.in [kmpharma.in]

- 11. Page loading... [guidechem.com]

- 12. 2,3 Dichloro Benzoyl Chloride – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 13. This compound, 97% - 2905-60-4 - Manufacturers & Suppliers in India [ottokemi.com]

- 14. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 2,3-Dichlorobenzoyl Chloride: An In-Depth Technical Guide

This guide provides a detailed spectroscopic analysis of 2,3-Dichlorobenzoyl chloride (CAS No. 2905-60-4), a key intermediate in organic synthesis. For professionals in research and drug development, unambiguous structural confirmation is paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data that define this molecule, grounded in established scientific principles.

Introduction and Molecular Structure

This compound is a trifunctional aromatic compound, featuring a benzoyl chloride core with chlorine substituents at the C2 and C3 positions.[1] Its chemical reactivity, primarily centered on the highly electrophilic acid chloride group, makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Accurate spectroscopic characterization is a non-negotiable aspect of quality control and mechanistic studies. The precise arrangement of substituents on the aromatic ring gives rise to a unique spectral fingerprint, which, if misinterpreted, could lead to significant errors in subsequent synthetic steps.

Key Physical and Chemical Properties:

-

Molecular Formula: C₇H₃Cl₃O

-

Molecular Weight: 209.46 g/mol

-

Appearance: White or colorless to light yellow solid or liquid[2]

-

Melting Point: 30-32 °C[3]

-

Boiling Point: 140 °C at 14 mmHg[3]

Below is the annotated chemical structure of this compound, which will be referenced in the spectral analysis sections.

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The analysis of this compound by Attenuated Total Reflectance (ATR) FTIR provides clear evidence for its key structural features.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

The causality behind this choice of technique lies in its simplicity and speed. ATR requires minimal to no sample preparation, making it ideal for rapid quality assessment of raw materials and reaction products.

The IR spectrum is dominated by absorptions characteristic of the acid chloride and the substituted aromatic ring. The key diagnostic peaks are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1775-1815 | Strong | C=O Stretch (Acid Chloride) | The carbonyl stretch in acid chlorides is found at a significantly higher frequency than in ketones or aldehydes. This is due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom, which strengthens and shortens the C=O bond. |

| ~1580, ~1450 | Medium-Weak | C=C Aromatic Ring Stretches | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring. |

| ~1200-1000 | Strong | C-C, C-Cl Stretches | This region, often part of the "fingerprint region," contains complex vibrations, including stretches from the C-Cl bonds on the aromatic ring. |

| ~800-700 | Strong | C-H Out-of-Plane Bending | The pattern of C-H bending in this region can sometimes be diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, characteristic absorptions are expected here. |

Data compiled from representative spectra of benzoyl chlorides and substituted aromatics. Specific peak positions can be found in sources such as the PubChem database for CAS 2905-60-4.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While publicly available, peer-reviewed spectra for this specific compound are scarce, a robust prediction of the ¹H and ¹³C NMR spectra can be made based on established principles of chemical shift theory and spin-spin coupling.

The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents: the two electron-withdrawing chlorine atoms and the strongly electron-withdrawing carbonyl chloride group.

-

H6 Proton: This proton is ortho to the C1-carbonyl group and will be the most deshielded (shifted furthest downfield) due to the powerful anisotropic and inductive effects of the C(=O)Cl group. It is expected to appear as a doublet of doublets (dd).

-

H4 Proton: This proton is ortho to the C3-Cl group and meta to the C1-carbonyl group. It will be the most shielded (upfield) of the three aromatic protons. It should also appear as a doublet of doublets (dd).

-

H5 Proton: This proton is situated between H4 and H6 and will experience coupling to both. It is expected to appear as a triplet (or more accurately, a triplet-like doublet of doublets).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H6 | ~7.9 - 8.2 | dd | J(H6-H5) ≈ 7-8 Hz, J(H6-H4) ≈ 1-2 Hz |

| H5 | ~7.5 - 7.7 | t (or dd) | J(H5-H6) ≈ 7-8 Hz, J(H5-H4) ≈ 7-8 Hz |

| H4 | ~7.4 - 7.6 | dd | J(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1-2 Hz |

Note: This is a predicted spectrum based on an analysis of similar compounds. An experimental spectrum has been reported which shows signals at approximately 7.75, 7.6, and 7.4 ppm, consistent with this pattern.[4]

The ¹³C NMR spectrum is expected to display seven unique signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (C=O) | ~166 - 170 | The carbonyl carbon of an acid chloride is characteristically found in this downfield region. |

| C2, C3 (C-Cl) | ~132 - 138 | Carbons directly bonded to chlorine are deshielded and appear in this range. Two distinct signals are expected. |

| C1 (C-C=O) | ~130 - 135 | The carbon bearing the carbonyl group (ipso-carbon) will have a distinct chemical shift. |

| C4, C5, C6 (C-H) | ~127 - 132 | The remaining three protonated carbons will appear in the typical aromatic region. Their precise shifts are influenced by their proximity to the chloro and carbonyl substituents. |

This predicted data provides a reliable baseline for researchers to confirm the identity and purity of this compound. Any significant deviation from this pattern would warrant further investigation into the sample's integrity.

Integrated Spectroscopic Workflow

Caption: Workflow for the spectroscopic validation of this compound.

Safety and Handling

As a reactive acid chloride, this compound is corrosive and requires careful handling to avoid severe skin burns and eye damage.[1] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. This compound is moisture-sensitive and will react with water (including atmospheric moisture) to produce hydrochloric acid. Keep containers tightly sealed.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

This guide provides the foundational spectroscopic data and interpretive logic necessary for the confident identification and use of this compound in a research and development setting. By cross-validating results from IR and NMR spectroscopy, scientists can ensure the integrity of their starting materials, which is the bedrock of reliable and reproducible science.

References

An In-depth Technical Guide to the Mechanism of 2,3-Dichlorobenzoyl Chloride in Acylation Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2,3-dichlorobenzoyl chloride as a potent acylating agent in modern organic synthesis. Moving beyond a simple procedural outline, this document delves into the fundamental mechanistic principles governing its reactivity, with a primary focus on Lewis acid-catalyzed Friedel-Crafts acylation and nucleophilic acyl substitution with heteroatoms. We will explore the causal factors behind experimental design, from catalyst selection to reaction workup, offering field-proven insights to ensure procedural robustness and self-validation. This guide is structured to serve as an authoritative resource, grounding key claims in cited literature and providing detailed, reproducible protocols and data visualizations to empower researchers in their synthetic endeavors.

Introduction to this compound: A Profile

This compound (CAS No: 2905-60-4, Molecular Formula: C₇H₃Cl₃O) is a highly reactive carboxylic acid derivative that serves as a cornerstone reagent for introducing the 2,3-dichlorobenzoyl moiety into a molecular framework.[1][2][3] Physically, it is a low-melting solid (m.p. 30-32°C) that is classified as a hazardous material due to its corrosive and reactive nature.[1][2][3][4]

Its utility is prominently highlighted in the pharmaceutical industry, where it serves as a critical intermediate in the synthesis of complex molecules, including the antiepileptic drug Lamotrigine.[5][6] The strategic placement of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the electronic properties of the molecule. This substitution pattern enhances the electrophilicity of the carbonyl carbon, making this compound a more reactive acylating agent compared to its non-halogenated counterpart, benzoyl chloride.[7] However, this increased reactivity also necessitates careful handling and anhydrous reaction conditions to prevent premature hydrolysis.[8]

The Mechanism of Acylation: A Detailed Examination

The acylation reactions of this compound are primarily governed by two distinct, yet related, mechanistic pathways depending on the nature of the nucleophile: electrophilic aromatic substitution for C-C bond formation and nucleophilic acyl substitution for C-heteroatom bond formation.

The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism, which can be dissected into three critical steps.

Step 1: Activation and Formation of the Acylium Ion The reaction is initiated by the activation of this compound with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[10][11] From an experimental standpoint, the choice of an anhydrous Lewis acid is non-negotiable, as any moisture will hydrolyze the catalyst and inhibit the reaction. The Lewis acid coordinates to the chlorine atom of the acyl chloride, creating a highly polarized complex.[12] This coordination weakens the C-Cl bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.[11][12] This acylium ion is the true electrophile and is exceptionally reactive due to the positive charge on the carbonyl carbon.

Step 2: Electrophilic Attack The electron-rich π system of a nucleophilic aromatic ring attacks the electrophilic carbon of the 2,3-dichlorobenzoyl acylium ion.[9][11] This is the key bond-forming step. The attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

Step 3: Deprotonation and Catalyst Regeneration To complete the substitution, aromaticity must be restored. A weak base, typically the AlCl₄⁻ anion formed in the initial activation step, abstracts a proton from the carbon atom to which the acyl group is attached.[9][11] This final step regenerates the aromatic ring, yields the final aryl ketone product, and liberates the Lewis acid catalyst.[9][13] A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic substrate, which effectively prevents over-acylation or polysubstitution.[14]

Nucleophilic Acyl Substitution (N-Acylation)

When this compound reacts with nucleophiles such as primary or secondary amines, it undergoes a nucleophilic addition-elimination reaction to form amides.[15]

The mechanism is initiated by the attack of the nitrogen atom's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[15] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a leaving group.[15] This reaction produces the corresponding N-substituted-2,3-dichlorobenzamide and hydrogen chloride (HCl) gas.[15] Because HCl is generated, the reaction is almost always performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which acts as an acid scavenger to neutralize the HCl and drive the reaction to completion.[16][17]

Experimental Protocol: A Validated Approach to Friedel-Crafts Acylation

The following protocol outlines a self-validating system for the acylation of a generic aromatic substrate (e.g., toluene) with this compound. The inclusion of in-process controls (TLC) and rigorous workup ensures reproducibility and high purity of the final product.

Materials & Equipment:

-

This compound

-

Aromatic Substrate (e.g., Toluene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (2M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-necked round-bottom flask, condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen inlet, and bubbler.

Methodology:

-

Reaction Setup (The Foundation of Success): All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen. This anhydrous environment is critical to prevent the deactivation of the AlCl₃ catalyst.[8][9]

-

Reagent Charging: Charge the three-necked flask with the aromatic substrate (1.2 eq) and anhydrous DCM. Begin stirring to ensure homogeneity. In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Catalyst Addition & Activation: Cool the reaction flask to 0°C using an ice bath. Add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution. This controlled addition is a key safety and process control step, designed to manage the reaction exotherm. Stir the resulting slurry for 15-20 minutes to allow for complex formation.

-